

# L-364,918 (Devazepide): A Comparative Guide to its Efficacy in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor antagonist L-364,918, also known as Devazepide, with other relevant compounds. The data presented herein is collated from various preclinical studies in different animal species, offering insights into its therapeutic potential and pharmacological profile.

## **Comparative Efficacy Data**

The following tables summarize the quantitative efficacy of L-364,918 in comparison to other cholecystokinin receptor antagonists.

Table 1: In Vitro Potency of CCK Receptor Antagonists



Compound	Animal Model	Preparation	Potency Metric (IC50/Ki)	Value
L-364,918 (Devazepide)	Rat	Pancreatic CCK Receptors	IC50	81 pM[1][2]
L-364,918 (Devazepide)	Bovine	Gallbladder CCK Receptors	IC50	45 pM[1][2]
L-364,918 (Devazepide)	Guinea Pig	Brain CCK Receptors	IC50	245 nM[1][2]
L-364,918 (Devazepide)	Guinea Pig	Pancreatic Acini	Ki	4 ± 1 nM[3]
Lorglumide	Guinea Pig	Guinea Pig Gallbladder	рКВ	7.59
Loxiglumide	Rat	Isolated Pancreatic Acini	-	~3000x more potent than Proglumide, ~1000x less potent than L- 364,718[4]
Proglumide	Rat	Isolated Pancreatic Acini	-	Reference[5]
L-365,260	Guinea Pig	Pancreatic Acini	Ki	-

Table 2: In Vivo Efficacy of CCK Receptor Antagonists in a Murine Model of Acute Pancreatitis



Compound	Animal Model	Efficacy Endpoint	Dosage	Result
L-364,918 (Devazepide)	Mouse	Prevention of caerulein-induced rise in serum amylase	0.1 mg/kg	Dose-dependent prevention[6]
L-364,918 (Devazepide)	Mouse	Prevention of caerulein-induced increase in pancreatic weight	0.1 mg/kg	Dose-dependent prevention[6]
L-364,918 (Devazepide)	Mouse	Prevention of caerulein-induced pancreatic inflammation	Not specified	Prevention observed[6]

Table 3: In Vivo Efficacy on Gastrointestinal Motility



Compound	Animal Model	Efficacy Endpoint	Dosage	Result
L-364,918 (Devazepide)	Rat	Reversal of CCK-8 induced delay in gastric emptying	Not specified	Effective reversal[7]
L-364,918 (Devazepide)	Mouse	Antagonism of CCK-8-induced inhibition of gastric emptying	-	~18,400x more potent (IV) and ~22,250x more potent (orally) than Proglumide[7]
Lorglumide	Rat	Inhibition of sincalide-induced delay of gastric emptying	IC50: 0.11 mg/kg	-[8]
L-365,260	Rat	Inhibition of sincalide-induced delay of gastric emptying	IC50: 0.66 mg/kg	-[8]
Proglumide	Mouse	Antagonism of CCK-8-induced inhibition of gastric emptying	-	Reference[7]

# **Experimental Protocols Caerulein-Induced Acute Pancreatitis in Mice**

This model is widely used to study the pathophysiology of acute pancreatitis and to evaluate the efficacy of potential therapeutic agents.

## 1. Animal Preparation:

Species and Strain: C57BL/6J or BALB/c mice are commonly used.[9]



- Age and Weight: 6-12 week old mice, weighing 20-30g.[9]
- Acclimatization: Animals should be allowed to adapt to the experimental environment for at least 3 days.[10]
- Fasting: Mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[9]

### 2. Reagent Preparation:

Caerulein Solution: Dissolve 1 mg of caerulein powder in 1 mL of sterile saline to create a stock solution of 1 mg/mL.[9] This stock solution can be stored at -20°C.[10] Before use, the stock solution is diluted with sterile saline to the desired working concentration (e.g., 5 μg/mL).[9]

#### 3. Induction of Pancreatitis:

- Mild Acute Pancreatitis (Edematous): Administer caerulein at a dose of 50 μg/kg via intraperitoneal (i.p.) injection.[9] Injections are typically given hourly for 6-10 hours.[9][11]
- Severe Acute Pancreatitis (Necrotizing): To induce a more severe form of pancreatitis, lipopolysaccharide (LPS) can be administered. Immediately or one hour after the final caerulein injection, a single i.p. injection of LPS at a dose of 10-15 mg/kg is given.[9][12]

#### 4. Efficacy Evaluation:

- Blood Collection: At desired time points after the final injection (e.g., 3, 8, 12, or 24 hours),
   blood is collected via cardiac puncture for biochemical analysis.[9]
- Biochemical Assays: Serum levels of amylase and lipase are measured to assess pancreatic injury.[11]
- Pancreas Collection: The pancreas is carefully dissected, weighed, and a portion is fixed in 10% neutral buffered formalin for histological examination.[9]
- Histopathological Assessment: Pancreatic tissue sections are stained and evaluated for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.[9]



Signaling Pathways and Experimental Workflows Cholecystokinin (CCK) Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the CCK-A receptor, which is antagonized by L-364,918. Cholecystokinin (CCK) binds to the CCK-A receptor, a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), ultimately leading to various physiological responses. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting this cascade.



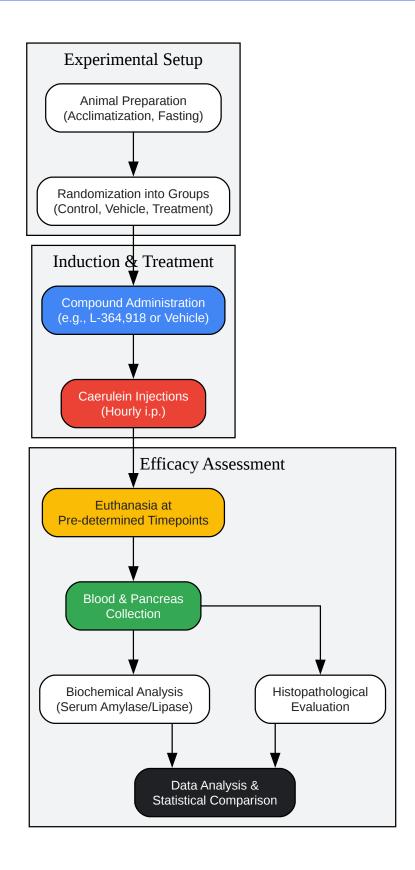
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Caption: CCK-A Receptor Signaling Pathway and the inhibitory action of L-364,918.

## **Experimental Workflow for Efficacy Testing in Caerulein- Induced Pancreatitis**

The following diagram outlines the typical workflow for evaluating the efficacy of a test compound, such as L-364,918, in a mouse model of caerulein-induced acute pancreatitis.





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Caption: Workflow for testing the efficacy of L-364,918 in a mouse model of acute pancreatitis.



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